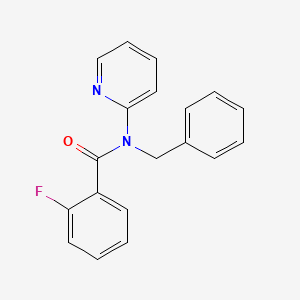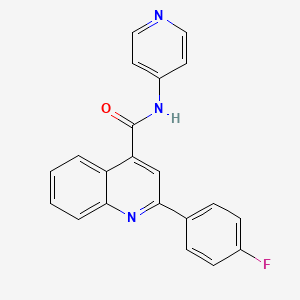![molecular formula C21H20N4OS B11026060 3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11026060.png)
3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a benzylsulfanyl group, and a phenylcyclohexenone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the phenylcyclohexenone moiety through aldol condensation or similar reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The triazole ring and benzylsulfanyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one
- 3-{[3-(ethylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one
Uniqueness
The uniqueness of 3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one lies in its specific structural features, such as the benzylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)amino]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H20N4OS/c26-19-12-17(16-9-5-2-6-10-16)11-18(13-19)22-20-23-21(25-24-20)27-14-15-7-3-1-4-8-15/h1-10,13,17H,11-12,14H2,(H2,22,23,24,25) |
InChI Key |
FSVPXRZVBIUGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NC(=NN2)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide](/img/structure/B11026006.png)

![N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide](/img/structure/B11026014.png)



![N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B11026040.png)
![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
![N-{4-[(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11026056.png)
![2-Amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile](/img/structure/B11026066.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11026085.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B11026086.png)
